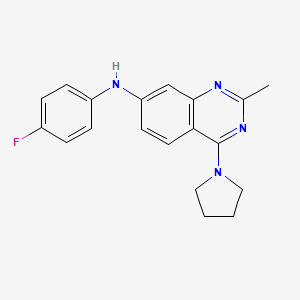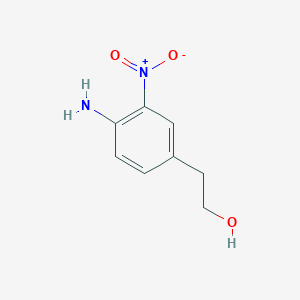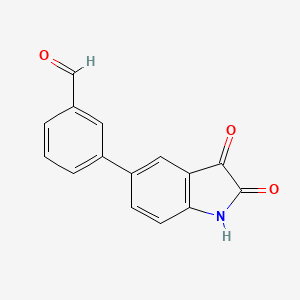
(3AR,4R,7aS)-octahydro-1H-indene-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3AR,4R,7aS)-Octahydro-1H-indene-4-carboxylic acid is a chiral compound with a unique bicyclic structure. It is part of the indene family, which is known for its diverse applications in organic synthesis and medicinal chemistry. The compound’s stereochemistry plays a crucial role in its reactivity and interaction with biological systems.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3AR,4R,7aS)-octahydro-1H-indene-4-carboxylic acid typically involves the hydrogenation of indene derivatives under specific conditions. Common methods include:
Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) under hydrogen gas.
Asymmetric Synthesis: Employing chiral catalysts or auxiliaries to achieve the desired stereochemistry.
Industrial Production Methods: Industrial production may involve large-scale catalytic hydrogenation processes, optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and high-pressure hydrogenation techniques are often employed.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form ketones or carboxylic acids.
Reduction: Reduction reactions can further saturate the bicyclic ring system.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens, alkylating agents.
Major Products:
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: More saturated bicyclic compounds.
Substitution Products: Functionalized derivatives with halogens, alkyl, or aryl groups.
Chemistry:
Building Block: Used as an intermediate in the synthesis of complex organic molecules.
Chiral Catalyst: Employed in asymmetric synthesis to induce chirality in target molecules.
Biology and Medicine:
Biological Studies: Used in studies to understand enzyme interactions and metabolic pathways.
Industry:
Material Science: Potential use in the development of novel materials with specific properties.
Agrochemicals: Possible applications in the synthesis of pesticides and herbicides.
作用机制
The mechanism of action of (3AR,4R,7aS)-octahydro-1H-indene-4-carboxylic acid depends on its interaction with molecular targets. Its bicyclic structure allows it to fit into specific enzyme active sites, influencing biochemical pathways. The stereochemistry of the compound is crucial for its binding affinity and specificity.
Similar Compounds:
Indene: The parent compound with a simpler structure.
Octahydroindene Derivatives: Compounds with similar bicyclic structures but different functional groups.
Uniqueness:
Stereochemistry: The specific stereochemistry of this compound sets it apart from other indene derivatives.
Reactivity: Its unique structure and functional groups provide distinct reactivity patterns, making it valuable in various applications.
This article provides a general overview based on typical information about similar compounds. For precise details, consulting scientific literature and specific research articles is recommended.
属性
分子式 |
C10H16O2 |
|---|---|
分子量 |
168.23 g/mol |
IUPAC 名称 |
(3aR,4R,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-indene-4-carboxylic acid |
InChI |
InChI=1S/C10H16O2/c11-10(12)9-6-2-4-7-3-1-5-8(7)9/h7-9H,1-6H2,(H,11,12)/t7-,8+,9+/m0/s1 |
InChI 键 |
MPIPFSBRVSOSNC-DJLDLDEBSA-N |
手性 SMILES |
C1C[C@H]2CCC[C@H]([C@@H]2C1)C(=O)O |
规范 SMILES |
C1CC2CCCC(C2C1)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(4-Phenylpyrimidin-2-yl)amino]benzamide](/img/no-structure.png)
![2-Chloro-4-((1S,3R,5S)-3,6-dihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)-3-methylbenzonitrile](/img/structure/B12936257.png)

![1-[(2,6-Dichlorophenyl)methyl]imidazolidine-2,4-dione](/img/structure/B12936308.png)
![7-Mercapto-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B12936318.png)

